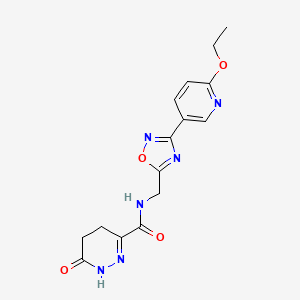
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N6O4 and its molecular weight is 344.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N6O3 with a molecular weight of approximately 378.4 g/mol. The structure features a tetrahydropyridazine ring fused with oxadiazole and pyridine moieties, which are known for their diverse biological properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, derivatives containing oxadiazole and pyridine have shown effectiveness in inhibiting the proliferation of various cancer cell lines. A study demonstrated that benzothiazole derivatives could significantly reduce tumor growth in animal models, suggesting that the unique combination of functional groups in this compound may confer similar benefits .
Antimicrobial Activity
The compound has potential antimicrobial properties as well. Similar compounds have been documented to exhibit activity against a range of bacterial and fungal pathogens. The presence of the ethoxypyridine and oxadiazole rings is believed to enhance the compound's interaction with microbial targets .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has also been noted. Studies suggest that compounds with oxadiazole structures can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This mechanism may be relevant for this compound in therapeutic applications for inflammatory diseases .
Synthesis Methods
The synthesis of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step synthetic pathways:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate hydrazides and carboxylic acids.
- Introduction of the Tetrahydropyridazine Moiety : This step involves nucleophilic substitution reactions where the oxadiazole derivative is reacted with suitable precursors.
- Final Functionalization : The carboxamide group is introduced via acylation reactions to yield the final product.
These methods are crucial for producing high yields while maintaining structural integrity .
Propiedades
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c1-2-24-12-6-3-9(7-16-12)14-18-13(25-21-14)8-17-15(23)10-4-5-11(22)20-19-10/h3,6-7H,2,4-5,8H2,1H3,(H,17,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFSUQAOBWRVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NNC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














